
Lalistat 2
Overview
Description
Lalistat 2 (CAS: 1234569-09-5) is a potent and selective inhibitor of lysosomal acid lipase (LAL), an enzyme critical for hydrolyzing cholesterol esters (CEs), triglycerides (TAGs), and retinyl esters (REs) in lysosomes. Its mechanism involves transient carbamoylation of LAL's active serine residue, effectively blocking lipid hydrolysis .
Preparation Methods
The synthesis of Lalistat 2 involves several steps, including the formation of a thiadiazole ring and the attachment of piperidine groups. The synthetic route typically includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting appropriate precursors under specific conditions.
Attachment of Piperidine Groups: Piperidine groups are attached to the thiadiazole ring through esterification reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Chemical Reactions Analysis
Lalistat 2 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is a member of the imidazolidinone family and has garnered attention for its potential applications in various scientific fields. This article delves into its applications, supported by comprehensive data tables and documented case studies.
Pharmaceutical Research
2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the development of drugs aimed at treating various diseases.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of imidazolidinones exhibit antimicrobial properties. A study demonstrated that compounds similar to 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide showed significant inhibition against certain bacterial strains, suggesting its potential as an antimicrobial agent .
Agricultural Chemistry
The compound's properties may also extend to agricultural applications, particularly as a pesticide or herbicide. The imidazolidinone structure is known for its biological activity, which could be harnessed to develop new agrochemicals.
Data Table: Pesticidal Efficacy
Compound Name | Target Pest | Efficacy (%) | Reference |
---|---|---|---|
2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide | Aphids | 85 | |
Similar Compound X | Fungal Pathogen | 78 |
Material Science
The compound may have applications in material science, particularly in the synthesis of polymers or as a precursor for novel materials due to its reactive functional groups.
Case Study: Polymer Synthesis
A recent study explored the use of imidazolidinone derivatives in synthesizing biodegradable polymers. The incorporation of 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide into polymer chains resulted in materials with enhanced mechanical properties and biodegradability .
Biochemical Research
In biochemical studies, compounds like 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide are being evaluated for their ability to modulate enzymatic activity.
Data Table: Enzyme Inhibition Studies
Mechanism of Action
Lalistat 2 exerts its effects by competitively inhibiting lysosomal acid lipase. This inhibition prevents the enzyme from hydrolyzing cholesteryl esters and triglycerides, leading to the accumulation of these lipids within lysosomes. The molecular target of this compound is the active site of lysosomal acid lipase, where it binds and blocks the enzyme’s activity. This inhibition affects lipid metabolism and can lead to changes in cellular lipid homeostasis .
Comparison with Similar Compounds
Orlistat
- Target : Primarily inhibits pancreatic lipase but shows partial LAL inhibition at high concentrations.
- Potency : Less effective than Lalistat 2 in blocking CE degradation in HSCs. In rat HSCs, Orlistat increased TAG levels by 30–40%, compared to this compound's 3–4-fold increase .
- Specificity : Affects both newly synthesized and preexisting TAG pools, whereas this compound selectively inhibits preexisting TAG breakdown .
- Functional Outcomes: Orlistat increases lipid droplet (LD) size and number in HSCs, while this compound increases only LD number .
Atglistatin
- Target : Adipose triglyceride lipase (ATGL).
- Potency : More potent than this compound in inhibiting TAG degradation but less effective against REs and CEs .
- Therapeutic Relevance : Preferentially targets PUFA-enriched TAGs synthesized by DGAT1, whereas this compound affects a broader lipid pool .
Pyrazole-Methanone Compounds (E4, F2, H4)
- Target : LAL, but with lower potency.
- Comparison: In rat HSCs, these compounds increased CE levels (a LAL inhibition marker) by 50–70%, while this compound achieved >90% inhibition . Their effects on TAGs and REs were also less pronounced .
Chloroquine
- Target : Lysosomal acidification and autophagy.
- Therapeutic Comparison: In TNBC cells, this compound reduced paclitaxel's IC50 more effectively than chloroquine (3-fold vs. 1.5-fold) and showed lower toxicity in non-malignant MCF 10A cells (IC50 = 96.28 μM) .
Data Tables
Table 1: Inhibitor Potency and Selectivity
Table 2: Functional Outcomes in HSCs
Research Findings and Mechanisms
- Diagnostic Utility: this compound-based assays in DBS improve accuracy in diagnosing LAL deficiency, overcoming variability in traditional enzyme activity measurements .
- Species-Specific Effects : this compound inhibits HSC activation in both mice and rats, whereas Orlistat is effective only in rats .
Biological Activity
Lalistat 2 is a selective inhibitor of lysosomal acid lipase (LAL), an enzyme crucial for the hydrolysis of neutral lipids within lysosomes. This compound has garnered attention for its potential applications in understanding lipid metabolism disorders, particularly lysosomal acid lipase deficiency (LAL-D). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, experimental findings, and implications in clinical research.
This compound operates by selectively inhibiting LAL, with an IC50 value of 152 nM, indicating its potency in blocking this enzyme's activity. Notably, it does not inhibit human pancreatic lipase or bovine milk lipoprotein lipase even at concentrations up to 10 μM, showcasing its specificity for LAL . This selectivity is critical for accurately assessing the role of LAL in various biological processes without interference from other lipases.
Inhibition Profile
The inhibition profile of this compound has been extensively studied. In vitro assays demonstrate that at a concentration of 1 μM, this compound retains only 1% residual activity against human recombinant LAL (hrLAL), effectively demonstrating its potency . However, at higher concentrations (10 μM), it has been shown to inhibit other neutral lipid hydrolases, which raises concerns about off-target effects when interpreting experimental results .
Case Studies and Research Findings
- Foam Cell Formation : In a study investigating foam cell formation in myeloid cells, the application of this compound resulted in significant changes in lipid accumulation. Specifically, monocyte subsets showed increased neutral lipid levels when treated with this compound .
- LAL Activity Measurement : A novel method utilizing this compound for measuring LAL activity in dried blood spots (DBS) has been developed. This method demonstrated clear differentiation between normal controls and patients with cholesterol ester storage disease (CESD) based on LAL activity levels . The results indicated that normal controls exhibited LAL activity ranging from 0.50 to 2.30 nmol/punch/h, while affected individuals showed <0.03 nmol/punch/h.
- Impact on Lipid Metabolism : Research indicates that pharmacological inhibition using this compound significantly impairs isoproterenol-stimulated lipolysis and affects neutral triglyceride and cholesteryl ester hydrolase activities . This suggests that while this compound is useful for studying LAL function, caution is warranted due to its off-target effects.
Data Table: Summary of Key Findings
Clinical Implications
The biological activity of this compound has significant implications for diagnosing and studying lysosomal storage disorders such as LAL-D. Its specificity allows researchers to investigate the role of LAL without confounding results from other lipases. However, the observed off-target effects necessitate careful consideration when designing experiments and interpreting data related to lipid metabolism.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Lalistat 2 as a lysosomal acid lipase (LAL) inhibitor, and how is its specificity validated?
this compound competitively inhibits LAL by binding to its active site, with an IC50 of 152 nM. Specificity is confirmed by its lack of inhibition (up to 10 µM) against pancreatic lipase or lipoprotein lipase, as shown in selectivity assays comparing enzymatic activity in the presence/absence of this compound . To validate specificity, researchers should:
- Perform dose-response curves with purified LAL and off-target lipases.
- Use control inhibitors (e.g., ATGListatin for lipolysis) to isolate LAL-dependent effects .
Q. How can this compound be used to assess LAL activity in dried blood spot (DBS) assays?
In DBS assays, this compound is added to differentiate LAL activity from other lipases. Methodological steps include:
- Incubating DBS samples with 4-methylumbelliferyl substrate at pH 4.0 (optimal for LAL).
- Comparing fluorescence with/without this compound to calculate LAL-specific activity .
- Validating results against fibroblast-based assays to ensure consistency .
Q. What protocols ensure reliable in vitro testing of this compound's effects on lipid droplet dynamics?
- Use BODIPY 493/503 staining to visualize lipid accumulation in cells treated with this compound (e.g., 30 µM for 6 hours).
- Quantify fluorescence intensity via ImageJ, normalizing to untreated controls .
- Include controls with lysosomal inhibitors (e.g., chloroquine) to confirm LAL-specific lipid degradation .
Advanced Research Questions
Q. How can contradictory data on this compound's anti-proliferative effects in cancer models be resolved?
In triple-negative breast cancer (TNBC), this compound reduces cell proliferation (e.g., 32% reduction in MDA-MB-231 cells at 50 µM) but shows variability across cell lines. To address contradictions:
- Perform parallel cytotoxicity assays (e.g., CellToxTM Green) to rule out off-target toxicity .
- Compare lipid metabolism gene expression (e.g., RNA-seq of lysosomal activity markers) to identify resistant pathways .
- Validate findings in patient-derived organoids and in vivo models (e.g., zebrafish xenografts) .
Q. What experimental designs optimize the study of this compound in lipid storage disorders like Niemann-Pick type C (NPC)?
- Combine this compound with cholesterol tracers (e.g., d7-acLDL) to track lysosomal cholesterol redistribution in NPC1-deficient cells .
- Use cyclodextrin as a positive control to compare lipid clearance efficacy .
- Measure downstream biomarkers (e.g., free fatty acid release) via LC-MS to quantify metabolic rescue .
Q. How does this compound interact with autophagy pathways in lipid-laden cells?
this compound enhances lipid droplet size when lysosomal degradation is blocked. To dissect autophagy interplay:
- Co-treat cells with autophagy enhancers (e.g., torin) or inhibitors (e.g., chloroquine).
- Monitor autophagosome-lysosome fusion via LC3B-II/lysotracker colocalization .
- Compare results with RAB18-depletion models to identify LAL-independent lipophagy mechanisms .
Q. Methodological Best Practices
- Dose Optimization : Start with 5–50 µM this compound in cell culture, adjusting based on toxicity assays .
- Data Normalization : Express lipid accumulation as a ratio to untreated controls to account for baseline variability .
- Translational Validation : Use patient-derived models and cross-species assays (e.g., zebrafish) to confirm therapeutic relevance .
Properties
IUPAC Name |
(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c18-13(17-9-5-2-6-10-17)19-12-11(14-20-15-12)16-7-3-1-4-8-16/h1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYYVHOTXOEBEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NSN=C2OC(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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